![molecular formula C7H14ClNO2 B2822089 (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2287247-46-3](/img/structure/B2822089.png)
(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride
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Description
(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid; hydrochloride, also known as (S,S)-EtPhe, is a chiral building block that is commonly used in the synthesis of various bioactive compounds. It is a white crystalline powder that is soluble in water and ethanol. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.
Scientific Research Applications
Antibacterial Agents
A study by Egawa et al. (1984) synthesized compounds related to pyridonecarboxylic acids, demonstrating the preparation of amino- and/or hydroxy-substituted cyclic amino groups at C-7, with some compounds showing higher antibacterial activity than enoxacin, indicating potential for further biological study and the development of new antibacterial agents (Egawa et al., 1984).
Anticancer Agents
Research by Temple et al. (1983) explored the synthesis of potential anticancer agents, focusing on the effects of pyridooxazines and pyridothiazines on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting the relevance of these compounds in cancer research (Temple et al., 1983).
Analytical Chemistry
Morita and Konishi (2002) developed sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) using electrogenerated chemiluminescence detection, offering new tools for analytical chemistry applications (Morita & Konishi, 2002).
Synthesis and Improvement
Cheng Qing-fang (2005) reported on the synthesis and improvement of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a compound with potential applications in pharmaceutical manufacturing (Cheng Qing-fang, 2005).
Amide Formation Mechanism
Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation, offering insights into organic and biochemistry (Nakajima & Ikada, 1995).
Asymmetric Synthesis
A study by Rosen et al. (1988) focused on the asymmetric synthesis and properties of enantiomers of a quinolonecarboxylic acid class antibacterial agent, highlighting the significance of stereochemistry in medicinal chemistry (Rosen et al., 1988).
properties
IUPAC Name |
(2S,4S)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKACOYRQMJGQP-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H](NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride |
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